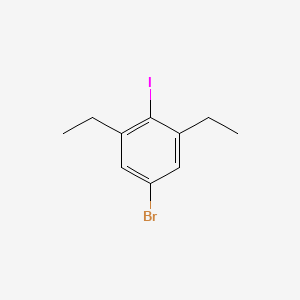

5-Bromo-1,3-dietil-2-yodobenceno

Descripción general

Descripción

5-Bromo-1,3-diethyl-2-iodobenzene is a chemical compound with the molecular formula C10H12BrI . It has a molecular weight of 339.01 and is typically stored in a dark place at room temperature . It is a liquid in its physical form .

Synthesis Analysis

The synthesis of similar compounds often involves Suzuki cross-coupling reactions . For instance, 1-bromo-3-chloro-5-iodobenzene can be coupled with arylboronic acids to attach various substituents and tailor the chemical structure .Molecular Structure Analysis

The InChI code for 5-Bromo-1,3-diethyl-2-iodobenzene is 1S/C10H12BrI/c1-3-7-5-9(11)6-8(4-2)10(7)12/h5-6H,3-4H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

5-Bromo-1,3-diethyl-2-iodobenzene has a molecular weight of 339.01 . It is a liquid at room temperature . The compound should be stored in a dark place, sealed in dry conditions, at room temperature .Aplicaciones Científicas De Investigación

Bloque de construcción de síntesis orgánica

5-Bromo-1,3-dietil-2-yodobenceno: sirve como un bloque de construcción versátil en la síntesis orgánica. Su estructura halogenada lo convierte en un candidato adecuado para diversas reacciones de acoplamiento, como las de Suzuki y Stille, que son fundamentales para la construcción de moléculas orgánicas complejas para productos farmacéuticos y agroquímicos .

Investigación sobre agentes anticorrosivos

La investigación sobre aplicaciones anticorrosivas ha destacado el potencial de los derivados halogenados del benceno. La presencia de bromo y yodo en This compound podría convertirlo en un compuesto valioso en el desarrollo de nuevos recubrimientos anticorrosivos para metales, especialmente en entornos industriales severos .

Estudios de actividad antimicrobiana

La estructura del compuesto sugiere un potencial para la actividad antimicrobiana. Estudios sobre moléculas similares han demostrado que los átomos de halógeno pueden mejorar las propiedades antimicrobianas, lo que convierte a This compound en un candidato para futuras investigaciones en este campo .

Exploración de propiedades antioxidantes

Los compuestos halogenados del benceno se han explorado por sus propiedades antioxidantes. La colocación única de bromo y yodo en This compound puede ofrecer una nueva perspectiva en la búsqueda de antioxidantes más efectivos .

Síntesis de compuestos fluorados

El compuesto es potencialmente útil en la síntesis de derivados fluorados, que son importantes en la industria farmacéutica debido a su mayor estabilidad y lipofilia. Los halógenos presentes en This compound pueden facilitar la introducción de átomos de flúor en moléculas orgánicas .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mecanismo De Acción

Target of Action

The primary target of 5-Bromo-1,3-diethyl-2-iodobenzene is the benzylic position of aromatic compounds . The benzylic position is a carbon atom adjacent to the aromatic ring, which is particularly reactive due to the resonance stabilization provided by the aromatic ring .

Mode of Action

5-Bromo-1,3-diethyl-2-iodobenzene undergoes electrophilic aromatic substitution reactions . The mechanism involves two steps :

- In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .

- In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

It is known that electrophilic aromatic substitution reactions play a crucial role in many biochemical processes, including the metabolism of xenobiotics and the synthesis of various biomolecules .

Pharmacokinetics

It is known that the compound has low gastrointestinal absorption

Result of Action

The result of the action of 5-Bromo-1,3-diethyl-2-iodobenzene is the formation of a substituted benzene ring . This can lead to the creation of various derivatives of benzene, which can have a wide range of biological activities.

Action Environment

The action of 5-Bromo-1,3-diethyl-2-iodobenzene can be influenced by various environmental factors. For instance, the compound should be kept in a dark place, sealed in dry conditions, and at room temperature to maintain its stability . Furthermore, the rate of reaction can be influenced by the presence of other substances, the pH of the environment, and the temperature .

Propiedades

IUPAC Name |

5-bromo-1,3-diethyl-2-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrI/c1-3-7-5-9(11)6-8(4-2)10(7)12/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNPKMLZHEDDJAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC(=C1I)CC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30661522 | |

| Record name | 5-Bromo-1,3-diethyl-2-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942475-12-9 | |

| Record name | 5-Bromo-1,3-diethyl-2-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-({6-Chloroimidazo[1,2-a]pyridin-2-yl}methyl)piperazine hydrochloride](/img/structure/B1520494.png)

![Tert-butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B1520509.png)